molecular formula C15H19NO6 B2947897 1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1269529-70-5

1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2947897
CAS No.: 1269529-70-5
M. Wt: 309.318
InChI Key: NGSHHQFBVBUOOQ-UHFFFAOYSA-N
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Description

1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 1269529-70-5 . It has a molecular weight of 309.32 . The IUPAC name for this compound is 1-methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)-3-pyrrolidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO6/c1-16-11(17)7-9(15(18)19)12(16)8-5-6-10(20-2)14(22-4)13(8)21-3/h5-6,9,12H,7H2,1-4H3,(H,18,19) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Mass Spectrometry Analysis

Mass spectrometry has been employed to analyze the pyrrolidides of oxy, hydroxy, and trimethoxy octadecanoic acids. This study provides insights into the fragmentation patterns of these compounds, offering valuable information for structural elucidation and chemical properties analysis (Tulloch, 1985).

Antibacterial Activities

Research into the synthesis and structure-activity relationships of fluoronaphthyridines and pyrrolopyridine analogs has revealed potential antibacterial activities. These studies explore how variations in the pyrrolidine moiety affect the antibacterial efficacy of these compounds (Bouzard et al., 1992), (Toja et al., 1986).

Chemical Synthesis and Characterization

Several studies have been focused on the synthesis and characterization of compounds with the pyrrolidine ring, exploring their potential applications in creating novel materials or drugs. For example, the synthesis of poly(amide-imide)s using pyrrolidine derivatives underlines the versatility of these compounds in material science (Hsiao & Yang, 1990).

Extraction and Purification Techniques

The extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) demonstrates the applicability of pyrrolidine derivatives in enhancing extraction processes, which could have implications in pharmaceutical and biochemical industries (Kumar & Babu, 2009).

Organocatalytic Synthesis

Organocatalytic approaches utilizing pyrrolidine derivatives for the synthesis of spiro[pyrrolidin-3,3'-oxindoles] highlight the potential of these compounds in the development of new synthetic methodologies with high enantiopurity and structural diversity, relevant for medicinal chemistry (Chen et al., 2009).

Novel Synthesis Methods

Innovative synthesis techniques have been developed for creating complex polycyclic systems that include the pyrrolidine ring, indicating the chemical versatility and potential utility of these compounds in various scientific applications (Kharchenko et al., 2008).

Properties

IUPAC Name

1-methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-16-11(17)7-9(15(18)19)12(16)8-5-6-10(20-2)14(22-4)13(8)21-3/h5-6,9,12H,7H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSHHQFBVBUOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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